1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a tert-butyl group and an ethyl group attached to the indole ring, along with two carboxylate groups
Preparation Methods
The synthesis of 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, tert-butyl bromoacetate, and ethyl bromoacetate.
Reaction Conditions: The indole is first reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the tert-butyl ester derivative.
Esterification: The resulting tert-butyl ester is then subjected to esterification with ethyl bromoacetate under similar conditions to introduce the ethyl group.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylate groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents such as halogens or nitro compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted indoles, and carboxylic acids.
Scientific Research Applications
1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe in biological studies to investigate the role of indole derivatives in cellular processes and signal transduction pathways.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives and natural product analogs.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate can be compared with other similar indole derivatives, such as:
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and chemical reactivity.
1-tert-Butyl 2-phenyl 1H-indole-1,2-dicarboxylate: The presence of a phenyl group introduces additional aromatic interactions, potentially altering its pharmacological profile.
1-tert-Butyl 2-isopropyl 1H-indole-1,2-dicarboxylate: The isopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl indole-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-5-20-14(18)13-10-11-8-6-7-9-12(11)17(13)15(19)21-16(2,3)4/h6-10H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVBKPLNSJDJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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